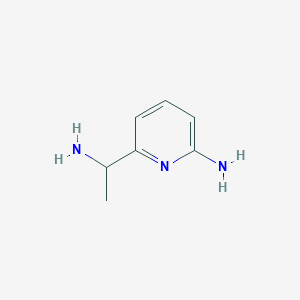
6-(1-Aminoethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Aminoethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminoethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)pyridin-2-amine typically involves the reduction of 2-(cyanomethyl)pyridine using sodium borohydride in the presence of aluminum chloride. The reaction is carried out in an ether solvent at room temperature for several hours. The resulting product is then extracted using hot isopropyl ether and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced further to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds .
Wissenschaftliche Forschungsanwendungen
6-(1-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit calcium sensitization, affecting smooth muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethyl)pyridine: A similar compound with an aminoethyl group attached to the pyridine ring.
2-Pyridylethylamine: Another related compound with similar structural features.
Uniqueness
6-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
6-(1-aminoethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
QLXUFEACGXTPSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


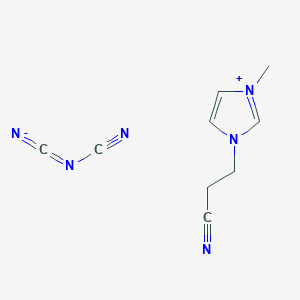
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

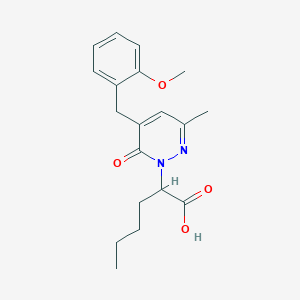

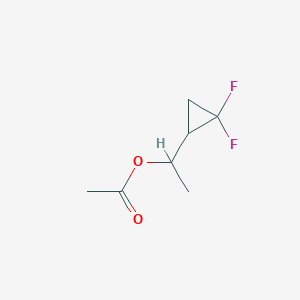
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
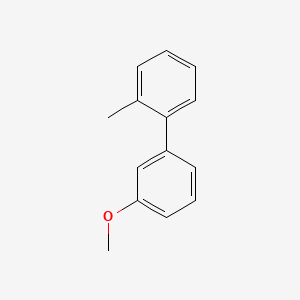
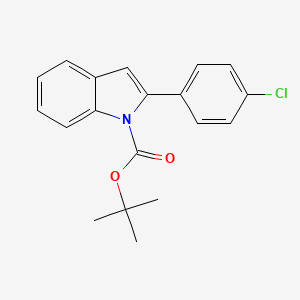
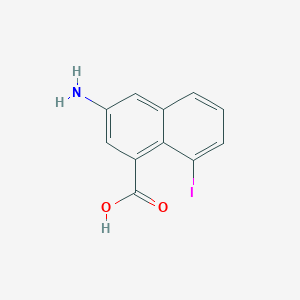
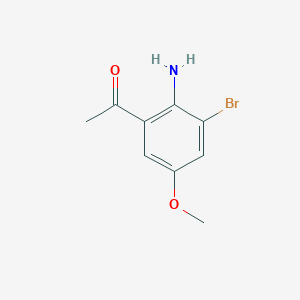
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
